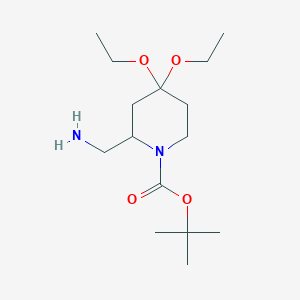
Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H30N2O4 and its molecular weight is 302.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate (CAS No. 871115-32-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 273.36 g/mol
- Structure : The compound features a piperidine ring substituted with an aminomethyl group and two ethoxy groups at the 4-position.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : It acts as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). This modulation can influence pathways related to anxiety, depression, and cognitive functions.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may contribute to neuroprotective effects against oxidative stress-related disorders.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Neuroprotective Effects : In animal models, it has shown potential in protecting neuronal cells from damage due to excitotoxicity and oxidative stress.
- Anxiolytic Activity : Behavioral studies in rodents have demonstrated that this compound may reduce anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
- Anti-inflammatory Properties : It may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.
In Vivo Studies
A series of studies have evaluated the efficacy of this compound:
- Neuroprotection in Rodent Models :
- Anxiolytic Effects :
In Vitro Studies
In vitro assays have provided insights into the molecular mechanisms underlying the biological activities of this compound:
- Cell Viability Assays : The compound showed dose-dependent protective effects on neuronal cell lines exposed to oxidative stress, with IC50 values indicating significant potency .
- Cytokine Release Assays : Inflammatory cytokine levels were significantly reduced upon treatment with this compound in activated microglial cells, suggesting its role as an anti-inflammatory agent .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 871115-32-1 |
| Molecular Weight | 273.36 g/mol |
| Mechanism of Action | Receptor modulation, antioxidant |
| Neuroprotective Effect | Yes |
| Anxiolytic Effect | Yes |
| Anti-inflammatory Activity | Yes |
Eigenschaften
IUPAC Name |
tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5/h12H,6-11,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWBSXFVUCPBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















